

# centanafadine clinical global impression CGI improvement scale

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Centanafadine

CAS No.: 924012-43-1

Cat. No.: S651680

[Get Quote](#)

## CGI Improvement and Efficacy Data from Clinical Trials

Trial Phase & Population	Dosage	CGI Scale Used	Key Efficacy Findings	Study Reference
Phase 3 (6-week), Adults [1] [2]	200 mg/day & 400 mg/day	CGI-S (Change from baseline)	Statistically significant improvement vs. placebo at Day 42 ( $p < 0.05$ ) [1] [2].	Adler et al., 2020
Phase 3 (52-week), Adults [3] [4]	400 mg/day	CGI-S (Change from baseline)	Improvement of <b>1.5 points</b> from baseline over 52 weeks [3] [4].	Wigal et al., 2025
Phase 3 (6-week), Adolescents [5]	328.8 mg/day	CGI-S-ADHD (Change from baseline)	Significant improvement vs. placebo at Week 6 ( <b>-1.42 points</b> , $p = 0.0038$ ) [5].	Wilens et al., 2025

## Detailed Experimental Protocols for CGI Assessment

For researchers designing clinical trials, the methodology for assessing CGI is critical. The following protocol is synthesized from the cited **centanafadine** studies.

## Protocol Title:

Assessment of Clinical Global Impression of Severity (CGI-S) in **Centanafadine** Trials for ADHD.

## Objective:

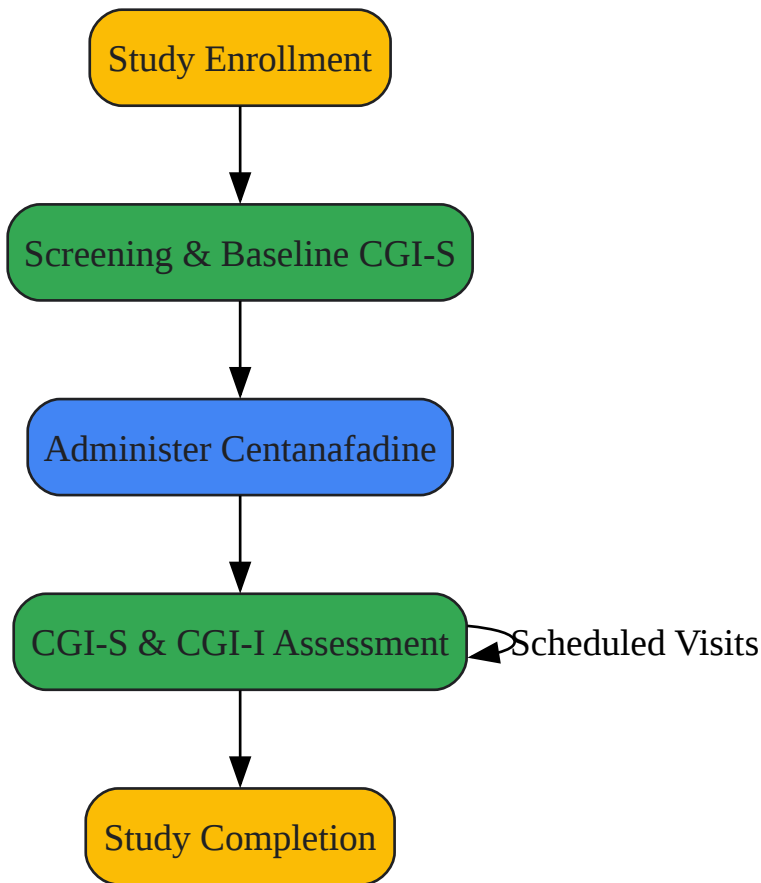
To evaluate the global severity of ADHD illness and its change over time in response to **centanafadine** treatment, providing a clinician-determined measure of efficacy.

## Materials and Reagents:

- **CGI-S Scale:** A single-item, clinician-rated instrument.
- **Rating Scale:** 1 (Normal, not at all ill) to 7 (Among the most extremely ill patients).
- **CGI-I Scale:** A single-item, clinician-rated instrument for improvement from baseline. Scale: 1 (Very much improved) to 7 (Very much worse).

## Experimental Workflow:

The following diagram outlines the workflow for administering the CGI assessments in a long-term trial like the 52-week adult study [4].



[Click to download full resolution via product page](#)

## Key Procedural Details:

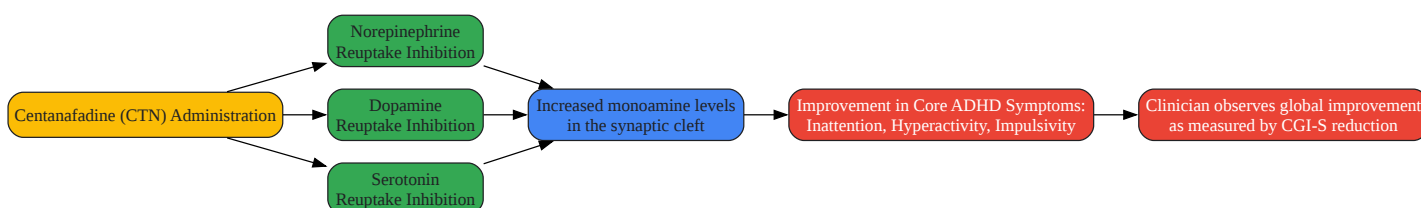
- **Rater Qualification:** The assessment must be performed by a qualified clinician (e.g., psychiatrist, clinical psychologist) trained in the use of the CGI scale and with experience in diagnosing and treating ADHD [4].
- **Assessment Schedule:**
  - **Baseline:** CGI-S is assessed at the beginning of the treatment period.
  - **Post-Baseline:** CGI-S and CGI-I are assessed at scheduled clinic visits throughout the trial (e.g., Weeks 1, 2, 4, 8, 12, etc., as per the study protocol) [4].
- **Assessment Basis:** The clinician's rating should be based on a structured or semi-structured clinical interview with the patient, which may include reference to specific symptom rating scales like the AISRS or ADHD-RS-5 [1] [5].

## Data Analysis:

- **Primary Efficacy Measure:** Change in CGI-S score from baseline to the study endpoint (e.g., Week 6 or Week 52) is analyzed using a statistical model (e.g., mixed-effect model for repeated measures) [3] [4].
- **Secondary/Categorical Measure:** The proportion of patients rated as "responders" (e.g., defined as a CGI-I score of 1 or 2 "Much" or "Very much improved") at endpoint is often reported as a secondary outcome using summary statistics [3].

## Mechanism of Action and Clinical Workflow

**Centanafadine** is a first-in-class **norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI)** [3] [6]. Its triple monoamine activity is hypothesized to underpin its efficacy on core ADHD symptoms and global functioning. The following diagram illustrates this proposed mechanism and its link to clinical assessment.



[Click to download full resolution via product page](#)

## Key Insights for Research and Development

- **Novel Mechanism:** As an NDSRI, **centanafadine** offers a non-stimulant, non-scheduled pharmacological option. Its serotonergic activity is a key differentiator, with theoretical potential to benefit emotional dysregulation and anxiety often comorbid with ADHD, though this requires further dedicated study [6].
- **Tolerability Profile:** The safety profile is crucial for long-term use. In the 52-week adult trial, the most common adverse events (e.g., insomnia, nausea, diarrhea) were mostly mild to moderate, with a

discontinuation rate of 12.3% due to TEAEs. No serious adverse events were deemed related to the drug [3] [4].

I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further elaboration on any specific aspect, please feel free to ask.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Otsuka Announces Positive Top-line Results from Two... - BioSpace [biospace.com]
2. Otsuka Announces Positive Top-line Results from Two ... [otsuka-us.com]
3. 52-Week Open-Label Safety and Tolerability Study of Centanafadine ... [pubmed.ncbi.nlm.nih.gov]
4. Journal of Clinical Psychopharmacology [journals.lww.com]
5. High-dose centanafadine safely, effectively reduces adolescent ADHD... [healio.com]
6. Centanafadine: A Novel Triple Reuptake Inhibitor for the ... [mghpsychnews.org]

To cite this document: Smolecule. [centanafadine clinical global impression CGI improvement scale].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b651680#centanafadine-clinical-global-impression-cgi-improvement-scale>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)